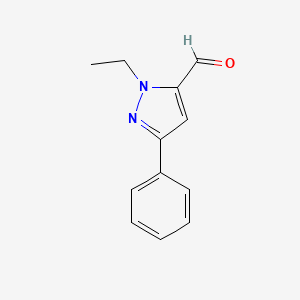

1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-ethyl-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-11(9-15)8-12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGOMJVRYNYWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by aldehyde functionalization. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the synthesis process often employs palladium-catalyzed cross-coupling reactions to achieve the desired structure with high specificity and yield .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold demonstrate significant anticancer properties. For example, derivatives of 1H-pyrazole have shown inhibitory effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The compound's mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Properties

Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory effects in various experimental models. These compounds are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. Compounds similar to 1-ethyl-3-phenyl-1H-pyrazole have shown effectiveness against a range of bacteria and fungi. For instance, certain derivatives were tested against E. coli and Staphylococcus aureus, exhibiting significant antibacterial activity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | E. coli | Significant | |

| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | S. aureus | Significant |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their anticancer potency.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, a series of pyrazole compounds were tested for their anti-inflammatory effects, showing comparable results to standard anti-inflammatory drugs like ibuprofen .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique aldehyde functional group allows it to participate in various reactions, including condensation and electrophilic substitution, making it valuable for constructing diverse chemical entities.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to yield corresponding carboxylic acids.

- Reduction : Reduction reactions typically produce alcohol derivatives.

- Substitution : Electrophilic substitution can introduce different functional groups onto the pyrazole ring.

Biological Research

Enzyme Inhibition and Receptor Modulation

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's mechanism of action often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This property is particularly relevant in drug development aimed at targeting specific diseases .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have synthesized various pyrazole derivatives and evaluated their effectiveness against pathogenic bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations .

Agrochemical Applications

Development of Agrochemicals

The compound has applications in the agrochemical industry, particularly in the development of pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical agents that target specific pests or diseases in crops .

Case Study 1: Synthesis of Pyrazole Derivatives

In a study conducted by Eglė Arbačiauskienė et al., an efficient synthetic route was developed for constructing substituted pyrazole derivatives using palladium-catalyzed cross-coupling reactions. The resulting compounds demonstrated varied biological activities, highlighting the importance of this compound as a precursor in synthesizing bioactive molecules .

Case Study 2: Antimicrobial Screening

Research published in MDPI evaluated several pyrazole derivatives for their antimicrobial properties against various bacterial strains. Compounds derived from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.0025 to 12.5 µg/mL against tested pathogens .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex heterocycles | Key intermediate in various reactions |

| Biological Research | Potential enzyme inhibitor and receptor modulator | Effective against specific enzymes |

| Agrochemicals | Development of pesticides and herbicides | Target-specific efficacy |

| Antimicrobial Activity | Synthesized derivatives show significant antimicrobial properties | MIC values between 0.0025 to 12.5 µg/mL |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-step process involving the formation of a geminal diol intermediate, followed by further oxidation.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using common reducing agents.

| Reagent/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| NaBH₄ in methanol | 1-Ethyl-3-phenyl-1H-pyrazole-5-methanol | 90–95% | NMR: δ 4.5 ppm (-CH₂OH) |

| LiAlH₄ in dry ether | Same as above | 82–90% | MS: m/z 215 [M+H]⁺ |

Selectivity : Sodium borohydride is preferred for milder conditions, while lithium aluminum hydride is used for bulkier substrates.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles such as amines and hydrazines.

| Reaction Partner | Product | Key Application |

|---|---|---|

| Aniline | Schiff base (imine derivative) | Ligand synthesis |

| Hydrazine | Hydrazone derivative | Pharmaceutical intermediates |

Example :

-

Schiff Base Formation :

Characterized by IR absorption at 1630 cm⁻¹ (C=N stretch).

Electrophilic Aromatic Substitution

The phenyl group at position 3 directs electrophilic substitution to the para position.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative at phenyl ring | 60–70% | Requires controlled temperature |

| Br₂/FeBr₃ | Bromo derivative at phenyl ring | 65–75% | Meta-directing effects observed |

Regioselectivity : The ethyl group at position 1 exerts minor steric hindrance, favoring substitutions at the phenyl ring’s para position.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, base | Biaryl-pyrazole hybrid |

| Heck Reaction | Pd(OAc)₂, alkene, base | Alkenyl-functionalized pyrazole |

Applications : These reactions expand the compound’s utility in synthesizing bioactive molecules and materials .

Condensation with Active Methylene Compounds

The aldehyde undergoes Knoevenagel condensation with compounds like malononitrile.

| Reagent/Conditions | Product | Yield | Characterization |

|---|---|---|---|

| Malononitrile, piperidine | α,β-Unsaturated nitrile derivative | 80–85% | UV-Vis: λₘₐₓ = 320 nm |

Mechanism : Base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde.

Cyclization Reactions

Under acidic or basic conditions, the aldehyde participates in intramolecular cyclization.

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, heat | Fused pyrazole-oxazole ring system | Heterocyclic drug candidates |

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The ethyl and phenyl substituents in 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde distinguish it from analogs. Key comparisons include:

- Ethyl vs.

- Phenoxy vs. Phenyl at Position 5: The phenoxy group in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde introduces steric bulk and electron-donating effects, altering binding affinity in antimicrobial applications .

Structural and Crystallographic Insights

- Dihedral Angles: In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 73.67° and 45.99° with adjacent phenyl rings, influencing molecular packing and stability . Comparable angles are expected in the target compound due to steric effects from the ethyl group.

- Intermolecular Interactions : Weak C–H···π interactions stabilize crystal packing in pyrazole carbaldehydes, as observed in related structures .

Preparation Methods

Cyclization of Phenylhydrazine with Ethyl Acetoacetate

- Starting materials: Phenylhydrazine and ethyl acetoacetate.

- Reaction: Condensation and cyclization in acidic medium or suitable solvents (e.g., C1-C6 fatty alcohols with acid catalysts).

- Outcome: Formation of 1-ethyl-3-phenyl-1H-pyrazole intermediate.

This step is often performed under controlled temperature to ensure complete reaction and high yield. The cyclization forms the pyrazole ring with the phenyl substituent at N3 and an ethyl group at N1 derived from the acetoacetate ester moiety.

Introduction of the Formyl Group at the 5-Position

Several methods can be employed to introduce the aldehyde group at the 5-position of the pyrazole ring:

- Chloride acetylation followed by substitution and deacetalization: This involves converting the methyl or ethyl substituent at the 5-position into a reactive intermediate (e.g., chloride), which can then be transformed into an aldehyde through substitution and hydrolysis steps.

- Use of phosphorus oxychloride (POCl3) in polar aprotic solvents (e.g., DMF): This reagent can facilitate the formylation via a Vilsmeier-Haack type reaction, generating the aldehyde functionality on the pyrazole ring.

These steps are typically followed by purification processes such as crystallization and filtration to isolate the pure aldehyde compound.

Industrially Viable Preparation Method (Based on Patent CN105418507A)

A notable preparation method suitable for industrial-scale production involves the following:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Phenylhydrazine + Methyl or Ethyl Acetoacetate in C1-C6 fatty alcohol with acid catalyst | Cyclization to form pyrazole intermediate |

| 2 | Reaction with phosphorus oxychloride (POCl3) in DMF | Chloride acetylation to activate 5-position |

| 3 | Substitution reaction with mineral alkali and piperazine in polar non-proton solvent | Further functionalization |

| 4 | Acidic alcoholic reflux | Deacetalization to yield aldehyde group |

| 5 | Purification by crystallization, filtration, and activated carbon decolorizing | Isolation of pure this compound |

This method avoids the use of highly toxic or expensive reagents, offers good yields, and is amenable to scale-up due to its operational simplicity and safety profile.

Alternative Synthetic Route Using Protected Piperazine Derivatives (Based on WO2015063709A1)

Although this patent focuses on related pyrazole derivatives with piperazine substituents, it provides insights into advanced synthetic techniques applicable to pyrazole aldehydes:

- Use of N-protected piperazine intermediates reacted with ethyl acetoacetate to form keto intermediates.

- Cyclization with phenylhydrazine to form substituted pyrazoles.

- Cyclization using Lawesson's reagent for sulfur-containing derivatives, indicating the possibility of modifying conditions for formylation.

- Deprotection steps using conventional methods (e.g., trifluoroacetic acid) to liberate the target compound.

- Avoidance of toxic solvents like pyridine by employing safer alternatives such as toluene or DMF.

While these methods are slightly more complex and tailored to piperazine-containing pyrazoles, the principles of cyclization, functional group transformation, and purification are relevant for synthesizing this compound.

Data Table: Comparison of Key Preparation Parameters

| Parameter | Method from CN105418507A | Method Insights from WO2015063709A1 |

|---|---|---|

| Starting materials | Phenylhydrazine, ethyl acetoacetate | N-protected piperazine, ethyl acetoacetate, phenylhydrazine |

| Cyclization solvent | Fatty alcohol with acid catalyst | Toluene or DMF |

| Formylation reagent | Phosphorus oxychloride (POCl3) | Lawesson's reagent (for related derivatives) |

| Reaction temperature | 0–110°C (stepwise) | 80–110°C |

| Purification | Crystallization, filtration, activated carbon | Filtration through Hyflo® bed, extraction, concentration |

| Industrial suitability | High (simple, low cost, safe) | Moderate (more complex, avoids toxic solvents) |

| Yield and purity | High yield, high purity | High purity confirmed by HPLC |

Research Findings and Notes

- The cyclization of phenylhydrazine with ethyl acetoacetate is a robust and well-established method for constructing the pyrazole ring with phenyl and ethyl substituents.

- Phosphorus oxychloride-mediated formylation is efficient for introducing aldehyde groups on heterocycles like pyrazoles.

- Avoidance of toxic solvents such as pyridine is a key consideration for industrial-scale synthesis, favoring solvents like DMF or toluene.

- The purification steps including crystallization and activated carbon treatment ensure removal of impurities and color bodies, yielding a high-purity aldehyde product.

- Reaction conditions such as temperature control and reagent stoichiometry are critical to maximize yield and minimize by-products.

Q & A

Q. What is the standard synthetic route for preparing 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting 1-aryl-5-chloro-pyrazole derivatives with phenol derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) . For aldehyde functionalization, formaldehyde or its equivalents are introduced under alkaline conditions during cyclization . Key intermediates (e.g., 5-chloro-1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde) are purified via column chromatography and characterized by NMR and IR spectroscopy.

Q. What analytical methods are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.

- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar pyrazole carbaldehydes .

- Mass spectrometry (HRMS) : For molecular weight validation.

- FT-IR : To confirm aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations .

Q. What safety protocols should be followed during synthesis?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust .

- First aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can regiochemical control be achieved during pyrazole ring formation?

Regioselectivity depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –CF₃) direct nucleophilic attack to specific positions .

- Reaction conditions : Base strength (e.g., K₂CO₃ vs. NaOH) and solvent polarity influence ring closure pathways .

- Directing groups : Aldehyde moieties at the 5-position stabilize intermediates via resonance, favoring specific regioisomers .

Q. How do structural modifications impact biological activity?

Pyrazole carbaldehydes are explored for antibacterial and antitumor activities. For example:

- Antibacterial activity : Substitution at the phenyl ring (e.g., –Cl, –CF₃) enhances membrane penetration .

- Antitumor potential : Aldehyde groups enable Schiff base formation with biological targets, as seen in related dihydropyrazole derivatives .

Methodological note: Evaluate activity via MIC assays (antibacterial) or MTT assays (cytotoxicity) using cell lines like HeLa or MCF-7.

Q. How to resolve contradictory data in synthetic yields or purity?

Q. What are the challenges in determining partition coefficients (logP) for this compound?

Experimental logP data are scarce due to limited solubility studies. Workarounds include:

- Shake-flask method : Measure partitioning between octanol/water phases.

- Computational models : Use software like MarvinSketch or ACD/LogP, though accuracy varies with substituent electronic profiles .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.